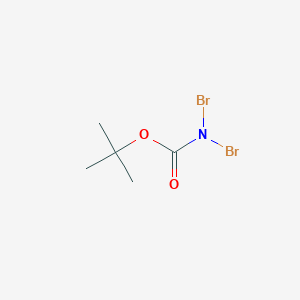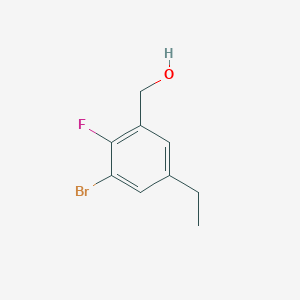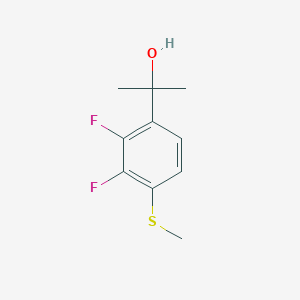![molecular formula C8H9BrOS B6315846 [2-Bromo-6-(methylsulfanyl)phenyl]methanol CAS No. 1898133-78-2](/img/structure/B6315846.png)
[2-Bromo-6-(methylsulfanyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-Bromo-6-(methylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C8H9BrOS . It has a molecular weight of 233.13 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “[2-Bromo-6-(methylsulfanyl)phenyl]methanol” is 1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis: Building Block for Pharmaceutical Compounds
[2-Bromo-6-(methylsulfanyl)phenyl]methanol: serves as a versatile building block in organic synthesis . Its bromo and methylsulfanyl functional groups make it a valuable precursor for constructing complex molecules. It can be used to synthesize various pharmaceutical compounds, including those with potential anticancer and antibacterial properties.
Material Science: Synthesis of Advanced Polymers
In material science, this compound can be utilized to create advanced polymers with enhanced properties . The presence of the bromo group allows for further functionalization, leading to polymers with specific characteristics such as increased thermal stability or electrical conductivity.
Chemical Synthesis: Catalyst Development
Researchers in chemical synthesis may employ [2-Bromo-6-(methylsulfanyl)phenyl]methanol in the development of new catalysts . The compound’s structure could be modified to produce catalysts that facilitate various chemical reactions, potentially increasing their efficiency and selectivity.
Chromatography: Stationary Phase Modification
This compound has potential applications in chromatography, particularly in the modification of stationary phases . Its unique structure could be used to alter the retention properties of chromatographic columns, improving the separation of complex mixtures.
Analytical Chemistry: Reference Standards
In analytical chemistry, [2-Bromo-6-(methylsulfanyl)phenyl]methanol can be used as a reference standard for calibration purposes . Its well-defined structure and properties make it suitable for validating analytical methods and ensuring the accuracy of measurements.
Electrophilic Aromatic Substitution Reactions: Research and Education
The compound is an excellent candidate for studying electrophilic aromatic substitution reactions in both research and educational settings . Its reactivity can be explored to understand the mechanisms and kinetics of these fundamental organic reactions.
Life Sciences: Bioconjugation Studies
In life sciences, the bromo group of [2-Bromo-6-(methylsulfanyl)phenyl]methanol can be exploited for bioconjugation studies . It can be used to attach biomolecules to various surfaces or other molecules, aiding in the study of biological interactions and processes.
Environmental Science: Pollutant Detection
Finally, in environmental science, this compound could be part of the synthesis of sensors for pollutant detection . Its chemical reactivity might be harnessed to create sensitive and selective detection systems for monitoring environmental contaminants.
Safety and Hazards
properties
IUPAC Name |
(2-bromo-6-methylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHSAVAIVGBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-6-(methylsulfanyl)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


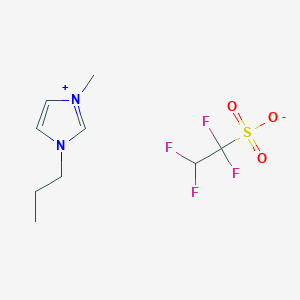
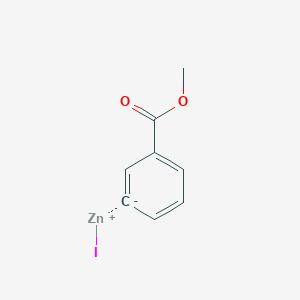



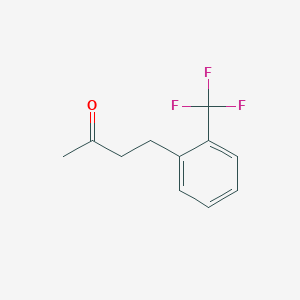
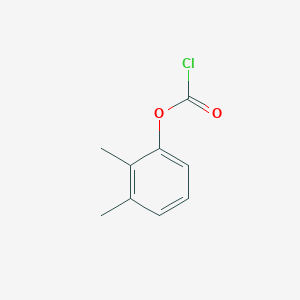
![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)
